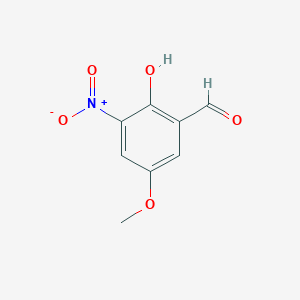

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Overview

Description

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is an organic compound with the empirical formula C8H7NO5 . It is a powder form substance and is used for the syntheses of various compounds .

Molecular Structure Analysis

The molecular weight of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is 197.14 . The SMILES string representation of its structure is COc1cc (C=O)c (O)c (c1) [N+] ( [O-])=O .Physical And Chemical Properties Analysis

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a powder form substance . It has a melting point of 129-134 °C .Scientific Research Applications

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: A Comprehensive Analysis:

Synthesis of Zinc-Selective Spiropyran-Based Fluorescent Receptors

This compound is utilized in the synthesis of zinc-selective spiropyran-based fluorescent receptors. These receptors are significant in detecting zinc ions, which play crucial roles in various biological processes. The ability to selectively recognize and bind zinc ions is valuable for biological and environmental monitoring .

Development of Photoregenerable Receptors

The same spiropyran-based receptors mentioned above also exhibit photoregenerable properties. This means they can be reused after exposure to light, which resets the receptor for another cycle of ion detection. This property enhances the practicality and sustainability of such sensors .

Creation of Schiff Base Compounds

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a key precursor in the formation of Schiff base compounds. These compounds have a wide range of applications, including catalysis, enzyme inhibition, and as ligands in coordination chemistry .

Electrophysiological Studies

This chemical is used in electrophysiological studies to understand insect olfactory responses. For example, it has been employed to study the electroantennogram response of vine weevils to plant volatiles, which is crucial for developing pest management strategies .

Radiolabeling Precursor Synthesis

It serves as a precursor for synthesizing radiolabeling compounds such as desmethyl-PBR06. These radiolabeled compounds are essential tools in medical imaging and diagnostic studies .

Organic Synthesis

The compound finds its use in various organic synthesis processes due to its reactive aldehyde group, which can undergo different chemical reactions to form new compounds with potential applications in pharmaceuticals and materials science .

Safety and Hazards

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is classified as Acute Tox. 3 Oral - Skin Sens. 1, indicating that it is toxic if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to not eat, drink or smoke when using this product .

properties

IUPAC Name |

2-hydroxy-5-methoxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHTVTHOPTTYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334887 | |

| Record name | 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34549-69-4 | |

| Record name | 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34549-69-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-hydroxy-5-methoxy-3-nitrobenzaldehyde interact with metal ions to form coordination polymers? What interesting structural features arise from this interaction?

A1: 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde acts as a chelating ligand through its hydroxyl and aldehyde oxygen atoms, forming stable 6-membered rings with metal ions. [] This behavior is exemplified in its reaction with manganese(II) ions, where the deprotonated form of the molecule bridges two manganese ions. Interestingly, the resulting coordination polymer, [Mn4(L)2(iB)6]n, exhibits a helical structure. [] This helix formation is influenced by the presence of isobutyrate ligands, which further connect the manganese ions, ultimately contributing to the overall porous structure of the material. []

Q2: Beyond coordination polymers, what other applications of 2-hydroxy-5-methoxy-3-nitrobenzaldehyde have been explored in the context of metal complexes?

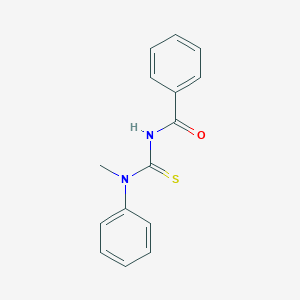

A2: This compound serves as a precursor for Schiff base ligands. For instance, it reacts with N-methylhydrazinecarbothioamide to generate a Schiff base ligand capable of coordinating with various metal ions like Ni(II), Pd(II), and Pt(II). [] While the specific anticancer activity of these complexes is still under investigation, this research highlights the potential of 2-hydroxy-5-methoxy-3-nitrobenzaldehyde derivatives in developing metal-based drugs. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)

![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)

![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)